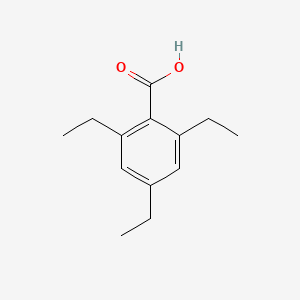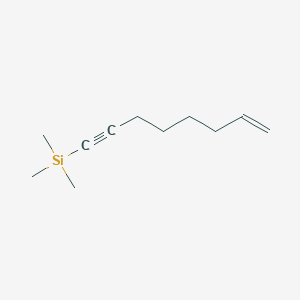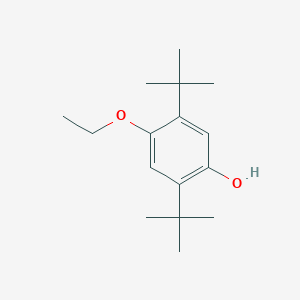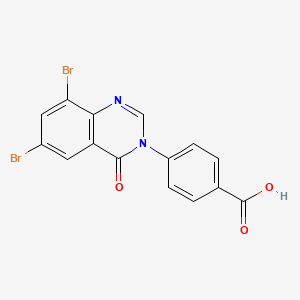![molecular formula C13H18N2O3 B14365019 Methyl 6-[formyl(pyridin-3-yl)amino]hexanoate CAS No. 90067-85-9](/img/structure/B14365019.png)
Methyl 6-[formyl(pyridin-3-yl)amino]hexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-[formyl(pyridin-3-yl)amino]hexanoate is an organic compound with the molecular formula C13H18N2O3 It is a derivative of hexanoic acid, featuring a pyridine ring substituted with a formyl group and an amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-[formyl(pyridin-3-yl)amino]hexanoate typically involves the reaction of 6-aminohexanoic acid with pyridine-3-carboxaldehyde under specific conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The resulting product is then esterified using methanol and a strong acid catalyst like sulfuric acid to yield the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6-[formyl(pyridin-3-yl)amino]hexanoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 6-[Carboxy(pyridin-3-yl)amino]hexanoate.
Reduction: 6-[Hydroxymethyl(pyridin-3-yl)amino]hexanoate.
Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.
Applications De Recherche Scientifique
Methyl 6-[formyl(pyridin-3-yl)amino]hexanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 6-[formyl(pyridin-3-yl)amino]hexanoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 6-[formyl(pyridin-2-yl)amino]hexanoate: Similar structure but with the pyridine ring substituted at the 2-position.
Methyl 6-[formyl(pyridin-4-yl)amino]hexanoate: Similar structure but with the pyridine ring substituted at the 4-position.
Uniqueness
Methyl 6-[formyl(pyridin-3-yl)amino]hexanoate is unique due to the specific positioning of the formyl and amino groups on the pyridine ring, which can influence its reactivity and interactions with other molecules. This unique structure can result in distinct chemical and biological properties compared to its isomers.
Propriétés
Numéro CAS |
90067-85-9 |
|---|---|
Formule moléculaire |
C13H18N2O3 |
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
methyl 6-[formyl(pyridin-3-yl)amino]hexanoate |
InChI |
InChI=1S/C13H18N2O3/c1-18-13(17)7-3-2-4-9-15(11-16)12-6-5-8-14-10-12/h5-6,8,10-11H,2-4,7,9H2,1H3 |
Clé InChI |
BFMSHLUFWOWTKK-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCCCCN(C=O)C1=CN=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



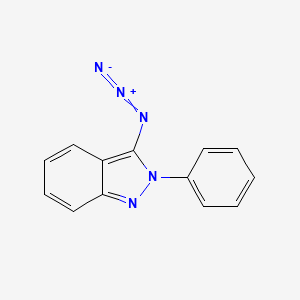
![5,5'-[1,3-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione)](/img/structure/B14364946.png)
![N-{4-[3-(Methanesulfonyl)propoxy]phenyl}acetamide](/img/structure/B14364951.png)
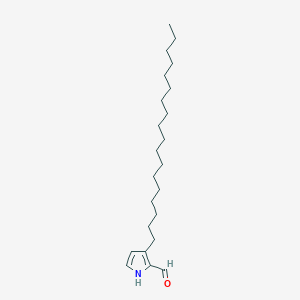
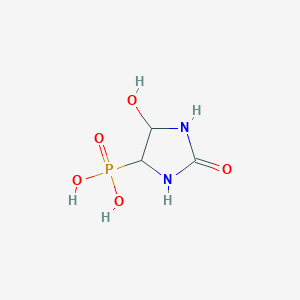
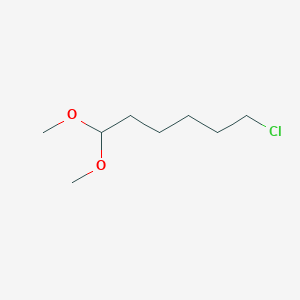
![2-[(2-Aminophenyl)sulfanyl]cyclohexanol](/img/structure/B14364990.png)

